

Application Notes and Protocols: Immunohistochemical Staining of PD-L1 in Lung Tissue

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Pulmonary arterial hypertension
agent-1

Cat. No.: B12399114

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

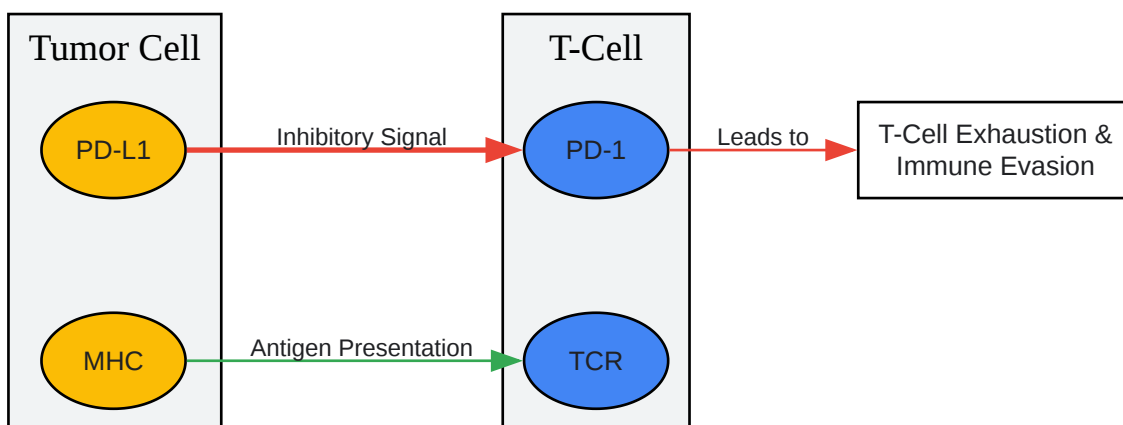
These application notes provide a detailed protocol for the immunohistochemical (IHC) detection of Programmed Death-Ligand 1 (PD-L1) in formalin-fixed, paraffin-embedded (FFPE) human non-small cell lung cancer (NSCLC) tissue. PD-L1 is a critical immune checkpoint protein, and its expression level on tumor cells is a key biomarker for predicting response to immunotherapy.^{[1][2][3]}

Accurate and reproducible PD-L1 staining is crucial for patient selection and clinical research. This document outlines a validated IHC protocol, data interpretation guidelines, and a summary of the PD-L1 signaling pathway.

PD-L1 Signaling Pathway

Programmed Death-1 (PD-1), a receptor expressed on activated T-cells, plays a crucial role in immune homeostasis by modulating the adaptive immune response.^[1] Its ligand, PD-L1, can be expressed by tumor cells.^[1] The binding of PD-L1 to PD-1 sends an inhibitory signal to the T-cell, suppressing its cytotoxic activity and allowing the tumor to evade immune surveillance.^{[4][5]} Several immunotherapies, known as immune checkpoint inhibitors, work by blocking the PD-1/PD-L1 interaction, thereby restoring the anti-tumor immune response.^{[2][5]}

Below is a diagram illustrating the PD-1/PD-L1 signaling pathway.



[Click to download full resolution via product page](#)

Caption: PD-1/PD-L1 signaling pathway.

Immunohistochemistry Protocol for PD-L1 (Clone 22C3)

This protocol is based on the FDA-approved PD-L1 IHC 22C3 pharmDx assay, which is intended for the qualitative detection of PD-L1 protein in FFPE NSCLC tissue.[6]

Materials

Reagents:

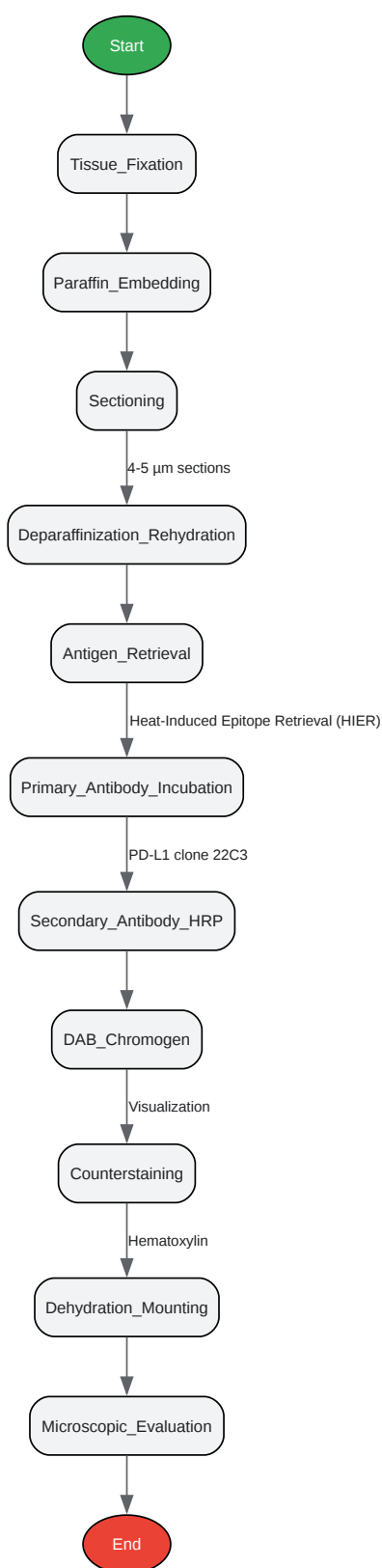
- PD-L1 IHC 22C3 pharmDx kit (Agilent Technologies)
 - Monoclonal Mouse Anti-PD-L1, Clone 22C3
 - EnVision FLEX Visualization System
- Deparaffinization Solution (e.g., xylene or equivalent)
- Rehydration Buffers (e.g., graded alcohols)
- Target Retrieval Solution (e.g., EnVision FLEX Target Retrieval Solution, Low pH)

- Wash Buffer (e.g., EnVision FLEX Wash Buffer 20x)
- Hematoxylin
- Mounting Medium

Equipment:

- Autostainer Link 48 (Agilent Technologies) or equivalent automated staining platform
- Light microscope
- Slide warming tray
- Water bath

Experimental Workflow



[Click to download full resolution via product page](#)

Caption: Immunohistochemistry experimental workflow.

Procedure

- Specimen Preparation:
 - Use FFPE NSCLC tissue blocks. Ensure tissue is fixed in 10% neutral buffered formalin.
 - Cut tissue sections to a thickness of 4-5 μm and mount on charged slides.
 - A minimum of 100 viable tumor cells must be present for evaluation.[\[6\]](#)
- Deparaffinization and Rehydration:
 - Deparaffinize slides in xylene or a xylene substitute.
 - Rehydrate through a series of graded alcohols to water.
- Antigen Retrieval:
 - Perform heat-induced epitope retrieval (HIER) using EnVision FLEX Target Retrieval Solution (Low pH) in a water bath or steamer at 95-100°C for 20 minutes.
 - Allow slides to cool for 20 minutes.
- Staining (on Autostainer Link 48):
 - Rinse slides with Wash Buffer.
 - Incubate with the primary antibody, Monoclonal Mouse Anti-PD-L1, Clone 22C3, for 25 minutes at room temperature.
 - Rinse with Wash Buffer.
 - Incubate with the HRP-labeled secondary antibody from the EnVision FLEX kit for 20 minutes.
 - Rinse with Wash Buffer.
 - Incubate with DAB+ Chromogen for 10 minutes.

- Rinse with deionized water.
- Counterstaining, Dehydration, and Mounting:
 - Counterstain with Hematoxylin for 5 minutes.
 - Rinse with deionized water.
 - Dehydrate through graded alcohols and clear in xylene.
 - Coverslip using a permanent mounting medium.

Data Interpretation and Scoring

PD-L1 expression is determined using the Tumor Proportion Score (TPS), which is the percentage of viable tumor cells showing partial or complete membrane staining at any intensity.^[6]

Scoring Criteria:

- Positive PD-L1 Expression: $TPS \geq 1\%$
- High PD-L1 Expression: $TPS \geq 50\%$

Evaluation:

- A qualified pathologist should perform the evaluation using a light microscope.^[6]
- Assess the staining of on-slide controls (positive and negative cell line pellets) to confirm assay validity.^[6]
- Only membranous staining in tumor cells should be scored. Cytoplasmic staining is not included in the TPS.
- At least 100 viable tumor cells are required for a specimen to be considered adequate for scoring.^[6]

Quantitative Data Summary

The following table summarizes key quantitative parameters for various FDA-approved PD-L1 IHC assays used in NSCLC.

Parameter	PD-L1 IHC 22C3 pharmDx	PD-L1 IHC 28-8 pharmDx	PD-L1 SP142 Assay	PD-L1 SP263 Assay
Antibody Clone	22C3 (Mouse Monoclonal)	28-8 (Rabbit Monoclonal)	SP142 (Rabbit Monoclonal)	SP263 (Rabbit Monoclonal)
Associated Drug	Pembrolizumab, Cemiplimab	Nivolumab	Atezolizumab	Durvalumab, Atezolizumab, Cemiplimab
Staining Platform	Dako Autostainer Link 48	Dako Autostainer Link 48	Ventana BENCHMARK ULTRA	Ventana BENCHMARK ULTRA
Scoring Metric	Tumor Proportion Score (TPS)	Tumor Cell (TC) Staining	TC and Immune Cell (IC) Staining	Tumor Cell (TC) Staining
Positive Cutoff (NSCLC)	TPS $\geq 1\%$ or $\geq 50\%$	TC $\geq 1\%$	TC $\geq 50\%$ or IC $\geq 10\%$	TC $\geq 1\%$ or $\geq 25\%$

Note: Positive cutoffs can vary depending on the specific indication and line of therapy.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Troubleshooting

Common issues in IHC and their potential solutions are outlined below.

Issue	Potential Cause	Suggested Solution
No Staining	Inactive primary antibody	Use a new vial of antibody.
Incorrect antigen retrieval	Optimize retrieval time and temperature.	
Omission of a reagent	Ensure all steps in the protocol are followed.	
Weak Staining	Insufficient primary antibody concentration	Increase antibody concentration or incubation time.
Old or improperly stored reagents	Use fresh reagents.	
Tissue over-fixation	Use a more robust antigen retrieval method.	
High Background	Excessive primary antibody concentration	Titrate the primary antibody to an optimal dilution.
Non-specific antibody binding	Use a blocking serum from the same species as the secondary antibody.[10]	
Inadequate rinsing	Increase the duration and number of wash steps.	

For a comprehensive troubleshooting guide, refer to resources from IHC reagent and equipment manufacturers.[10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. onclive.com [onclive.com]
- 3. lung.org [lung.org]
- 4. targetedonc.com [targetedonc.com]
- 5. lungcancer.net [lungcancer.net]
- 6. agilent.com [agilent.com]
- 7. Frontiers | Unraveling the complexity of PD-L1 assays: a descriptive review of the methodology, scoring, and practical implications [frontiersin.org]
- 8. PD-L1 immunohistochemistry in non-small-cell lung cancer: unraveling differences in staining concordance and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PD-L1 expression testing in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IHC Troubleshooting Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Immunohistochemical Staining of PD-L1 in Lung Tissue]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12399114#immunohistochemistry-protocol-for-agent-1-target-in-lung-tissue]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com